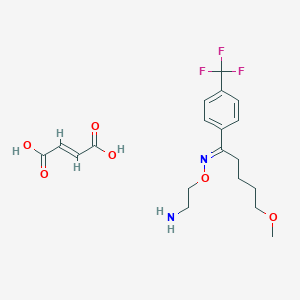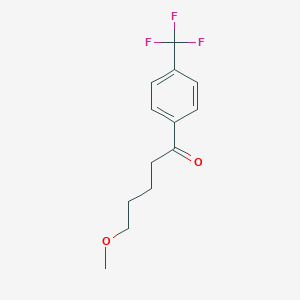
8-Hydroxyloxapine
Overview
Description
8-Hydroxy Loxapine is a metabolite of Loxapine, an antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder . Loxapine belongs to the dibenzoxazepine class and is structurally similar to clozapine . The compound 8-Hydroxy Loxapine is formed through the hydroxylation of Loxapine by the cytochrome P450 enzyme CYP1A2 .
Scientific Research Applications
8-Hydroxy Loxapine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy Loxapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . By blocking these receptors, 8-Hydroxy Loxapine helps to reduce symptoms of psychosis and agitation. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .
Similar Compounds:
Loxapine: The parent compound from which 8-Hydroxy Loxapine is derived.
Amoxapine: Another metabolite of Loxapine with similar pharmacological properties.
Clozapine: Structurally similar to Loxapine and used in the treatment of schizophrenia.
Uniqueness of 8-Hydroxy Loxapine: 8-Hydroxy Loxapine is unique due to its specific hydroxylation at the 8th position, which significantly influences its pharmacological activity and metabolic profile. Unlike its parent compound Loxapine, 8-Hydroxy Loxapine has distinct interactions with neurotransmitter receptors, contributing to its unique therapeutic effects and side effect profile .
Biochemical Analysis
Biochemical Properties
8-Hydroxyloxapine interacts with various enzymes and proteins. Loxapine displays high affinity for histamine, serotonin (5-HT), dopamine, and α1-adrenergic receptors . As a metabolite of loxapine, this compound may share similar biochemical properties.
Cellular Effects
This compound, as a metabolite of loxapine, may influence cell function. Loxapine has been shown to have high affinity for the D2, intermediate affinity for the D1, D4, D5, 5-HT2C receptors, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that loxapine, the parent compound, is a dopamine antagonist and a serotonin 5-HT2 blocker . Therefore, this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that loxapine and its metabolites are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on loxapine, the parent drug, have shown that systemic exposures of both drugs and their metabolites were consistently higher in long-term anesthetized model after all routes of administration .
Metabolic Pathways
This compound is part of the metabolic pathway of loxapine, which involves extensive liver metabolism. Active metabolites include amoxapine and this compound . Loxapine is a substrate of CYP1A2, CYP3A4, and CYP2D6 .
Transport and Distribution
In animals, loxapine and its metabolites, including this compound, are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys . Loxapine crosses the blood-brain barrier, and it is likely that this compound shares this property .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Loxapine involves the hydroxylation of Loxapine. This reaction is typically catalyzed by the cytochrome P450 enzyme CYP1A2 . The reaction conditions include the presence of oxygen and NADPH as a cofactor.
Industrial Production Methods: Industrial production of 8-Hydroxy Loxapine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors where Loxapine is exposed to the cytochrome P450 enzyme under controlled conditions to ensure efficient hydroxylation.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Loxapine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other metabolites.
Reduction: Although less common, reduction reactions can also take place under specific conditions.
Substitution: The hydroxyl group in 8-Hydroxy Loxapine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of further oxidized metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Properties
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxyloxapine formed in the body?
A: this compound is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.
Q2: Does this compound possess any pharmacological activity?
A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that this compound is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []
Q3: Why is it important to quantify this compound in biological samples?
A: While this compound itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.
Q4: What analytical techniques are available for measuring this compound levels?
A: Several methods have been developed to quantify this compound. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with this compound serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including this compound, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)



![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)


